molecular formula C22H27Br2N3 B11937717 2-Phenyl-N-(2-(1-piperidinyl)ethyl)-4-quinolinamine dihydrobromide CAS No. 853344-00-0

2-Phenyl-N-(2-(1-piperidinyl)ethyl)-4-quinolinamine dihydrobromide

Cat. No.: B11937717
CAS No.: 853344-00-0
M. Wt: 493.3 g/mol
InChI Key: HQZVURQRSGZGKJ-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2-(1-piperidinyl)ethyl)-4-quinolinamine dihydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a phenyl group, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-(2-(1-piperidinyl)ethyl)-4-quinolinamine dihydrobromide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the phenyl group and the piperidine moiety. Common reagents used in these reactions include bromine, piperidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(2-(1-piperidinyl)ethyl)-4-quinolinamine dihydrobromide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Catalysts like palladium on carbon, specific solvents, and temperature control

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Phenyl-N-(2-(1-piperidinyl)ethyl)-4-quinolinamine dihydrobromide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(2-(1-piperidinyl)ethyl)-4-quinolinamine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: A related compound with a similar phenyl group but different functional groups.

    2-(1-Piperidinyl)acetamide: Shares the piperidine moiety but differs in other structural aspects.

Uniqueness

2-Phenyl-N-(2-(1-piperidinyl)ethyl)-4-quinolinamine dihydrobromide stands out due to its unique combination of a quinoline core, phenyl group, and piperidine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

853344-00-0

Molecular Formula

C22H27Br2N3

Molecular Weight

493.3 g/mol

IUPAC Name

2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine;dihydrobromide

InChI

InChI=1S/C22H25N3.2BrH/c1-3-9-18(10-4-1)21-17-22(19-11-5-6-12-20(19)24-21)23-13-16-25-14-7-2-8-15-25;;/h1,3-6,9-12,17H,2,7-8,13-16H2,(H,23,24);2*1H

InChI Key

HQZVURQRSGZGKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br.Br

Origin of Product

United States

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